An In-depth Technical Guide to 2,6-Dibenzylidenecyclohexanone: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 2,6-Dibenzylidenecyclohexanone: Chemical Structure, Properties, and Biological Relevance
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of 2,6-dibenzylidenecyclohexanone, a diarylidene ketone with significant applications as a synthetic intermediate in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic profile, and established synthesis protocols. Furthermore, it explores the biological activities associated with its derivatives, with a particular focus on their anti-inflammatory mechanisms. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers, scientists, and drug development professionals in their work with this class of compounds.
Chemical Identity and Structure
2,6-Dibenzylidenecyclohexanone is a symmetrical α,β-unsaturated ketone characterized by a central cyclohexanone ring flanked by two benzylidene moieties. The most stable isomer is the (2E,6E) form, where both exocyclic double bonds adopt an E-configuration.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | (2E,6E)-2,6-dibenzylidenecyclohexan-1-one |
| Synonyms | 2,6-Bis(benzylidene)cyclohexanone, Dibenzalcyclohexanone |
| CAS Number | 897-78-9[1] |
| Molecular Formula | C₂₀H₁₈O[1] |
| Molecular Weight | 274.36 g/mol [2] |
| InChI | InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ |
| SMILES | C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Physicochemical and Spectroscopic Properties
The compound is typically a yellow crystalline solid, a characteristic stemming from its extended conjugated system. It is sparingly soluble in water but shows good solubility in various organic solvents.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Yellow to orange crystalline powder | [3] |
| Melting Point | 118-119 °C | [2][3] |
| Boiling Point | 469.3 °C at 760 mmHg (estimate) | [3] |
| Density | 1.15 g/cm³ (estimate) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and benzene. | [1] |
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (s, 2H, vinyl), 7.50 (d, J=7.4 Hz, 4H, Ar-H), 7.44 (t, J=7.4 Hz, 4H, Ar-H), 7.37 (m, 2H, Ar-H), 2.95 (m, 4H, allylic CH₂), 1.82 (m, 2H, CH₂) | [3] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.41 (C=O), 136.96, 136.23, 136.01, 130.39, 128.61, 128.41 (Ar-C & C=C), 28.48 (allylic CH₂), 23.04 (CH₂) | [3] |
| IR (KBr, cm⁻¹) | ~1666 (C=O stretch, conjugated), ~1606 (C=C stretch), ~1575 (Aromatic C=C stretch), ~837 (p-disubstituted benzene), ~700-750 (C-H oop) |
Synthesis of 2,6-Dibenzylidenecyclohexanone
The most prevalent method for synthesizing 2,6-dibenzylidenecyclohexanone is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation between cyclohexanone and two equivalents of benzaldehyde.
Reaction Mechanism
The reaction proceeds via a three-step mechanism under basic conditions:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone (aldol addition product).
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of 2,6-dibenzylidenecyclohexanone.
Materials:
-
Cyclohexanone (1.0 eq)
-
Benzaldehyde (2.1 eq)
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Deionized Water
-
Magnetic stirrer, Erlenmeyer flask, Büchner funnel, filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve cyclohexanone (e.g., 10.0 mmol, 0.98 g) and benzaldehyde (e.g., 21.0 mmol, 2.23 g) in 25 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.
-
Prepare the catalyst solution by dissolving sodium hydroxide (e.g., 20.0 mmol, 0.80 g) in 15 mL of deionized water. Allow the solution to cool to room temperature.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes. A yellow precipitate should begin to form.
-
Continue stirring the reaction mixture vigorously at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
After the stirring period, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with 30-40 mL of cold deionized water until the filtrate is neutral (pH ≈ 7). Follow with a wash using a small amount of cold 95% ethanol to remove residual impurities.
-
Air-dry the crude product on the filter paper.
-
For purification, recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified, bright yellow crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator.
Synthesis Workflow Diagram
Biological Activities and Signaling Pathways
While 2,6-dibenzylidenecyclohexanone itself is primarily a synthetic precursor, its derivatives have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects.[4][5] The anti-inflammatory properties are of particular interest in drug development.
Anti-Inflammatory Mechanism of Action
Studies on hydroxylated and methoxylated analogs, such as 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), have elucidated a potent anti-inflammatory mechanism.[6] These compounds can suppress the production of key pro-inflammatory mediators. This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically by inhibiting the p38 MAPK pathway .[6]
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and pro-inflammatory cytokines, leading to the activation of transcription factors that regulate the expression of inflammatory genes.[] Furthermore, diarylidenecyclohexanone derivatives have been shown to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , key enzymes in the biosynthetic pathways of prostaglandins and leukotrienes, respectively. These lipid mediators are central to the inflammatory response.
Representative Anti-Inflammatory Signaling Pathway
The following diagram illustrates the key points of inhibition in the inflammatory cascade by diarylidenecyclohexanone derivatives, based on studies of active analogs.
Key Experimental Protocols: Biological Assays
To evaluate the anti-inflammatory potential of 2,6-dibenzylidenecyclohexanone derivatives, several in vitro assays are commonly employed.
Protocol: Inhibition of Protein Denaturation Assay
This assay serves as a preliminary screening method, as protein denaturation is a well-documented cause of inflammation.
Principle: Inflammation can lead to the denaturation of tissue proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a model. The ability of a compound to prevent this denaturation is a measure of its potential anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Test compound solutions at various concentrations (e.g., 10-1000 µg/mL in DMSO or ethanol)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare test compound solutions and a positive control (Diclofenac sodium) at a range of concentrations.
-
In separate test tubes, prepare the reaction mixtures:
-
Test Sample: 2.8 mL of PBS, 2.0 mL of the test compound solution, and 0.2 mL of 1% BSA solution.
-
Control: 2.8 mL of PBS, 2.0 mL of the vehicle (e.g., DMSO), and 0.2 mL of 1% BSA solution.
-
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70-72°C for 5 minutes.
-
After heating, allow the solutions to cool to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) by plotting the percentage inhibition against the compound concentration.
Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay directly measures the inhibition of the 5-LOX enzyme.
Principle: The 5-LOX enzyme converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy fatty acid. The formation of this product, which contains a conjugated diene, can be monitored spectrophotometrically by the increase in absorbance at 234 nm.
Materials:
-
Purified 5-LOX enzyme
-
Assay buffer (e.g., Tris buffer, pH 7.5)
-
Substrate solution (e.g., linoleic acid in ethanol)
-
Test compound solutions
-
Zileuton (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound solution (or vehicle for control).
-
Incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to the mixture.
-
Immediately monitor the increase in absorbance at 234 nm over time (kinetically) for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and for each concentration of the test compound.
-
Calculate the percentage inhibition and determine the IC₅₀ value.
Protocol: COX-2 Inhibition Assay
This assay measures the selective inhibition of the COX-2 isoenzyme.
Principle: This assay is often performed using a commercial kit that measures the peroxidase activity of the COX enzyme. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, and a fluorometric probe is oxidized in this process to generate a fluorescent signal.
Materials:
-
Commercial COX-2 inhibitor screening kit (contains COX-2 enzyme, assay buffer, probe, cofactor, arachidonic acid)
-
Test compound solutions
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
96-well black plate suitable for fluorescence
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare the reaction mix according to the kit manufacturer's instructions, containing assay buffer, COX-2 enzyme, cofactor, and probe.
-
In a 96-well plate, add the test compound solutions at various concentrations. Include wells for a no-enzyme control, a vehicle control, and a positive control (Celecoxib).
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Conclusion
2,6-Dibenzylidenecyclohexanone is a fundamentally important scaffold in organic and medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation makes it a readily accessible precursor for a diverse range of more complex molecules. The significant anti-inflammatory activities exhibited by its derivatives, particularly through the inhibition of the p38 MAPK, COX-2, and 5-LOX pathways, underscore its value as a template for the design and development of novel therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
